

A Technical Guide to the Spectroscopic Profile of 1-Propyl-1,4-diazepane

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Compound of Interest

Compound Name: **1-Propyl-1,4-diazepane**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **1-Propyl-1,4-diazepane**. Due to the limited availability of public domain experimental data for this specific compound, this document presents a predictive and representative profile based on established principles of organic chemistry and spectroscopy, alongside data from structurally related compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the synthesis, characterization, and application of this and similar molecules in research and drug development.

Introduction to 1-Propyl-1,4-diazepane

1-Propyl-1,4-diazepane is a heterocyclic organic compound featuring a seven-membered diazepane ring. One nitrogen atom is substituted with a propyl group, while the other remains a secondary amine.^[1] Its molecular formula is C₈H₁₈N₂ and it has a molecular weight of 142.24 g/mol.^{[1][2]} The 1,4-diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.^[3] The presence of both a secondary and a tertiary amine within the structure provides two distinct sites for further functionalization, making it a versatile building block in the synthesis of more complex molecules.^[1] The propyl group increases the lipophilicity of the molecule compared to smaller alkyl derivatives, which can influence its pharmacokinetic properties.^[1]

A thorough understanding of the spectroscopic signature of **1-Propyl-1,4-diazepane** is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide aims to provide a detailed, albeit predictive, analysis of its NMR, IR, and MS data.

Molecular Structure and Predicted Spectroscopic Features

The structure of **1-Propyl-1,4-diazepane** dictates its spectroscopic properties. The following sections will detail the expected data from ^1H NMR, ^{13}C NMR, IR, and MS analysis.

Caption: Molecular structure of **1-Propyl-1,4-diazepane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-Propyl-1,4-diazepane**, we can predict the chemical shifts and splitting patterns for both ^1H and ^{13}C nuclei.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the propyl group and the diazepane ring protons. The exact chemical shifts can be influenced by the solvent used.

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.0 - 3.2	Broad singlet	1H	NH
~ 2.6 - 2.8	Multiplet	4H	C2-H ₂ , C7-H ₂
~ 2.4 - 2.6	Multiplet	4H	C3-H ₂ , C5-H ₂
~ 2.3 - 2.5	Triplet	2H	Propyl-C1'-H ₂
~ 1.4 - 1.6	Sextet	2H	Propyl-C2'-H ₂
~ 0.8 - 1.0	Triplet	3H	Propyl-C3'-H ₃

- Causality behind Predictions: The protons on carbons adjacent to nitrogen atoms (C2, C3, C5, C7, and Propyl-C1') are expected to be deshielded and thus appear at a lower field (higher ppm). The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. The propyl group should exhibit a classic triplet-sextet-triplet pattern.

Predicted ^{13}C NMR Data

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ) ppm	Assignment
~ 55 - 60	Propyl-C1'
~ 50 - 55	C2, C7
~ 45 - 50	C3, C5
~ 25 - 30	C6
~ 18 - 22	Propyl-C2'
~ 10 - 15	Propyl-C3'

- Expertise in Interpretation: The carbons directly attached to the nitrogen atoms will have the highest chemical shifts due to the electronegativity of nitrogen. The terminal methyl carbon of the propyl group will be the most shielded and appear at the highest field (lowest ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For **1-Propyl-1,4-diazepane**, the key absorptions would be from the N-H and C-H bonds.

Predicted Frequency Range (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, broad	N-H stretch (secondary amine)
2950 - 2850	Strong	C-H stretch (aliphatic)
1470 - 1450	Medium	C-H bend (CH ₂)
1380 - 1370	Medium	C-H bend (CH ₃)
1150 - 1050	Medium	C-N stretch

- Trustworthiness of Protocol: A standard method for obtaining the IR spectrum would be using a Fourier Transform Infrared (FTIR) spectrometer with either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.^[3] The presence of a broad peak in the 3300-3500 cm⁻¹ region is a strong indicator of the N-H bond of the secondary amine. The strong absorptions in the 2850-2950 cm⁻¹ range are characteristic of the C-H bonds in the propyl group and the diazepane ring.

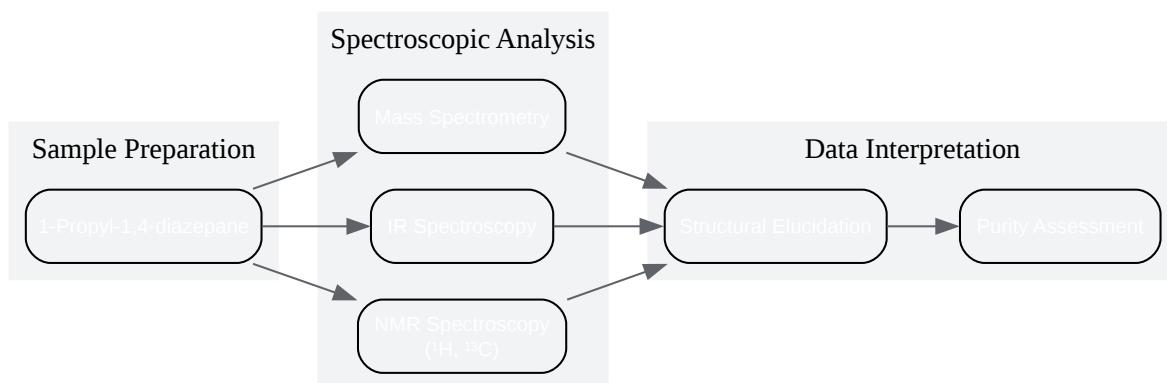
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1-Propyl-1,4-diazepane**, we would expect to see the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data

m/z	Predicted Adduct/Fragment
143.15428	$[\text{M}+\text{H}]^+[\text{2}]$
142.14645	$[\text{M}]^+[\text{2}]$
113	$[\text{M} - \text{C}_2\text{H}_5]^+$
99	$[\text{M} - \text{C}_3\text{H}_7]^+$
85	$[\text{M} - \text{C}_4\text{H}_9]^+$
70	$[\text{C}_4\text{H}_8\text{N}]^+$
56	$[\text{C}_3\text{H}_6\text{N}]^+$

- Authoritative Grounding: The predicted m/z for the protonated molecule ($[\text{M}+\text{H}]^+$) is 143.15428.[2] The fragmentation is likely to occur via cleavage of the propyl group and fragmentation of the diazepane ring. The loss of the propyl group (C_3H_7) would result in a fragment with an m/z of 99. Further fragmentation of the ring would lead to smaller amine-containing fragments.



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Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols

The following are generalized, step-by-step methodologies for the key spectroscopic experiments.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Propyl-1,4-diazepane** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer.[\[3\]](#)
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the ^1H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ^1H and ^{13}C spectra to the corresponding nuclei in the molecule.

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm^{-1} .
- Data Processing: Perform a background subtraction to remove atmospheric H_2O and CO_2 signals.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

- Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode.
- Analysis: Identify the molecular ion peak ($[M+H]^+$) and analyze the fragmentation pattern to confirm the structure.

Conclusion

While experimental spectroscopic data for **1-Propyl-1,4-diazepane** is not readily available in the public domain, a reliable predictive profile can be established based on its known structure and data from analogous compounds. This guide provides a foundational understanding of the expected NMR, IR, and MS data, which is invaluable for researchers working with this compound. The provided protocols offer a standardized approach for obtaining and interpreting the spectroscopic data, ensuring scientific rigor and reproducibility. As a versatile building block in medicinal chemistry, a thorough characterization of **1-Propyl-1,4-diazepane** is the first step towards its successful application in the synthesis of novel therapeutic agents.

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References

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